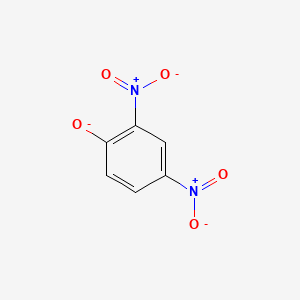

2,4-Dinitrophenolate

Beschreibung

Historical Recognition and Early Biochemical Discoveries

The history of 2,4-dinitrophenol (B41442) is marked by its early industrial applications and subsequent discovery of its profound physiological effects. Initially synthesized and utilized in the late 19th and early 20th centuries, DNP found applications in the manufacture of dyes, explosives, wood preservatives, and as a pesticide or herbicide wikipedia.orgnih.govebi.ac.ukumaine.eduhibiscuspublisher.com. During World War I, its explosive properties were recognized by the French for munitions production nih.gov.

A pivotal moment in its biochemical recognition came in the early 1930s when researchers, notably Maurice Tainter at Stanford University, observed that factory workers and soldiers exposed to DNP experienced significant weight loss nih.govnih.gov. This led to its popularization as a weight-loss drug, incorporated into over-the-counter medications, with an estimated 100,000 people treated in the United States within its first year on the market wikipedia.orgnih.govnih.gov. However, the drug's narrow therapeutic index and severe toxicities, including hyperthermia, cataracts, and fatalities, led to its ban for human consumption by the U.S. Food and Drug Administration (FDA) in 1938 wikipedia.orgumaine.eduhibiscuspublisher.comnih.govnih.gov. The fundamental mechanism underlying these effects—the uncoupling of oxidative phosphorylation—was elucidated later, with key contributions from researchers like Loomis and Lipmann in 1948 wikipedia.orgdergipark.org.tr.

Foundational Role as a Classical Oxidative Phosphorylation Uncoupler

The most significant contribution of 2,4-dinitrophenol to scientific understanding lies in its role as a classical uncoupler of oxidative phosphorylation. Oxidative phosphorylation is the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main energy currency, through a series of electron transport chain reactions coupled to proton pumping across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthase oup.com.

DNP acts as a protonophore, a molecule capable of transporting protons across lipid membranes ebi.ac.ukhibiscuspublisher.comactanaturae.ru. It facilitates the movement of protons back into the mitochondrial matrix, bypassing ATP synthase. This process dissipates the proton gradient that is essential for ATP synthesis, effectively uncoupling the oxidation of substrates from the phosphorylation of adenosine diphosphate (B83284) (ADP) wikipedia.orghibiscuspublisher.comoup.comactanaturae.ru. Consequently, the energy released from substrate oxidation is not captured as ATP but is instead released as heat, leading to an increase in metabolic rate and body temperature wikipedia.orgumaine.eduhibiscuspublisher.comnih.govdergipark.org.tr. This mechanism established DNP as a benchmark compound for studying cellular bioenergetics and the intricate coupling mechanisms within mitochondria actanaturae.ruthe-scientist.com.

Multidisciplinary Research Significance Across Biological and Environmental Sciences

Beyond its foundational role in bioenergetics, 2,4-dinitrophenol's unique properties have made it a valuable tool and subject of study in various scientific domains.

In biological sciences , DNP has been extensively used in laboratory research to probe mitochondrial function, energy metabolism, and the dynamics of ATP production oup.comactanaturae.ruthe-scientist.com. Its ability to increase basal metabolic rate has also spurred investigations into its potential therapeutic applications. Recent research has explored DNP's effects on neurodegenerative diseases, such as Parkinson's and Huntington's disease, demonstrating neuroprotective effects in animal models nih.gov. Furthermore, its capacity to induce mild mitochondrial uncoupling has been investigated as a strategy to combat obesity and improve metabolic homeostasis in preclinical studies ebi.ac.ukumaine.edunih.gov. DNP is also recognized for other biological roles, including as an antiseptic, an allergen, and a geroprotector ebi.ac.uk.

In environmental sciences , 2,4-dinitrophenol is recognized as a recalcitrant pollutant due to the stability conferred by its nitro substituents, which slows its biodegradation hibiscuspublisher.com. The U.S. Environmental Protection Agency (EPA) lists DNP among its "priority pollutants," advocating for strict concentration limits in natural waters hibiscuspublisher.com. Its toxicity to aquatic organisms also underscores its environmental impact inchem.org. Research into microbial degradation pathways for DNP is ongoing, aiming to develop bioremediation strategies for contaminated sites hibiscuspublisher.com.

Chemical and Physical Properties of 2,4-Dinitrophenol

2,4-Dinitrophenol exhibits a range of physical and chemical properties that are critical to its behavior and applications.

| Property | Value | Source |

| Chemical Formula | C₆H₄N₂O₅ | wikipedia.orgepa.govcdc.govnih.govebi.ac.uk |

| Molecular Weight | 184.11 g/mol | epa.govcdc.govebi.ac.uknih.govchemicalbook.com |

| Appearance | Yellow crystalline solid | wikipedia.orgepa.govcdc.govebi.ac.uknih.govchemicalbook.com |

| Odor | Sweet, musty odor | nih.govchemicalbook.com |

| Melting Point | 108-112 °C (lit.) / 115.5 °C / 112 °C | chemicalbook.comdrugbank.cominchem.orgchemicalbook.com |

| pKa | 3.96 (at 15°C) / 4.09 (at 25°C) / 4.0 | nih.govchemicalbook.comdrugbank.comscielo.org.bopearson.com |

| Water Solubility | 5,600 mg/L (at 18°C) / 2,790 mg/L (at 20°C, estimated) / 6 g/L (poor) | nih.govdrugbank.cominchem.orgeuropa.eu |

| Solubility in Organic Solvents | Soluble in ethanol, ethyl ether, benzene, acetone, chloroform, pyridine, toluene | nih.goveuropa.eu |

| Vapor Pressure | 39 x 10⁻⁵ mmHg at 20 °C / 1.42 x 10⁻³ mmHg at 25 °C | epa.govchemicalbook.com |

| Log P (Octanol/Water) | 1.67 | drugbank.cominchem.org |

Compound List

2,4-Dinitrophenol (DNP)

2,4-Dinitrophenolate

Structure

3D Structure

Eigenschaften

CAS-Nummer |

20350-26-9 |

|---|---|

Molekularformel |

C6H3N2O5- |

Molekulargewicht |

183.1 g/mol |

IUPAC-Name |

2,4-dinitrophenolate |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/p-1 |

InChI-Schlüssel |

UFBJCMHMOXMLKC-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |

Andere CAS-Nummern |

20350-26-9 |

Synonyme |

Dinitrophenols |

Herkunft des Produkts |

United States |

Biochemical and Molecular Mechanisms of Action in Research Models

Fundamental Principles of Mitochondrial Uncoupling by 2,4-Dinitrophenolate

At the core of this compound's biological activity is its ability to uncouple oxidative phosphorylation, a fundamental process in cellular energy production. arizona.edu This uncoupling action disrupts the tight linkage between electron transport and the synthesis of adenosine (B11128) triphosphate (ATP). arizona.eduwikipedia.org

Protonophoric Activity and Membrane Permeability

This compound functions as a protonophore, a molecule that can transport protons (H+ ions) across biological membranes. wikipedia.org Due to its lipophilic and weakly acidic nature, the protonated form (2,4-dinitrophenol) can readily diffuse across the inner mitochondrial membrane. quora.comresearchgate.net Once in the higher pH environment of the mitochondrial matrix, it releases a proton, converting to its anionic form, this compound. quora.com This process effectively increases the permeability of the inner mitochondrial membrane to protons. ontosight.airesearchgate.net Studies have shown that the undissociated form of DNP is responsible for increasing the permeability of membranes to ions. nih.govnih.gov

The protonophoric activity of this compound has been a subject of detailed research, with findings indicating its ability to shuttle protons across lipid bilayers, thereby disrupting the electrochemical gradients essential for cellular functions. researchgate.net

Dissipation of Proton Electrochemical Gradient and Proton Motive Force

The electron transport chain (ETC) actively pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force. uh.edu This force is the primary energy source for ATP synthesis. uh.edu this compound disrupts this process by providing an alternative pathway for protons to re-enter the matrix, bypassing the ATP synthase enzyme complex. wikipedia.orgresearchgate.net This "leak" of protons dissipates the carefully maintained proton gradient. wikipedia.orgquora.com

The collapse of the proton motive force is a direct consequence of the protonophoric action of this compound. wikipedia.orgnih.gov Research has demonstrated that this compound can almost completely abolish the total proton motive force. nih.gov This dissipation of the proton gradient is a key step in the uncoupling of oxidative phosphorylation. wikipedia.org

Impact on Adenosine Triphosphate (ATP) Synthesis and Energy Transduction Pathways

With the proton motive force dissipated, the ATP synthase complex lacks the necessary energy to phosphorylate adenosine diphosphate (B83284) (ADP) into ATP. wikipedia.orgquora.com Consequently, ATP production via oxidative phosphorylation is significantly reduced or inhibited. arizona.edudergipark.org.tr The energy that would have been captured in the high-energy phosphate (B84403) bonds of ATP is instead lost as heat. wikipedia.org

This disruption of ATP synthesis has profound implications for cellular energy transduction pathways. uh.eduresearchgate.net Cells compensate for the reduced ATP yield by increasing the rate of metabolic processes like glucose and fat oxidation in an attempt to meet energy demands. mdpi.com Research has shown that while this compound inhibits ATP synthesis, it allows electron transport to continue. uh.edu

| Parameter | Effect of this compound | Reference |

| Proton Motive Force | Decreased | wikipedia.orgnih.gov |

| ATP Synthesis | Decreased | arizona.edudergipark.org.tr |

| Oxygen Consumption | Increased | nih.gov |

| Heat Production | Increased | wikipedia.org |

Role in Non-Showering Heat Generation (Thermogenesis)

The dissipation of the proton gradient's energy as heat is a direct manifestation of non-shivering thermogenesis. researchgate.netmdpi.com By uncoupling oxidative phosphorylation, this compound forces the cell to burn more fuel to compensate for the inefficient energy capture, leading to increased heat production. wikipedia.orgnih.gov This mechanism is a key area of research in understanding metabolic rate regulation. mdpi.comfrontiersin.org Studies in birds have shown that chronic treatment with DNP can prevent cold-induced oxidative stress, highlighting its role in thermogenic responses. nih.gov

Interactions with Subcellular Structures and Molecular Targets

The primary site of action for this compound is the mitochondrion, specifically the inner mitochondrial membrane. researchgate.netontosight.ai

Influence on Mitochondrial Electron Transport System Dynamics

It is crucial to note that this compound is not an inhibitor of the electron transport system (ETS) itself. mdpi.com In fact, by dissipating the proton gradient, it removes the back-pressure on the ETS, causing an increase in the rate of electron flow and consequently, oxygen consumption. mdpi.com This acceleration of the ETS is an attempt by the cell to re-establish the proton motive force. mdpi.com However, this enhanced electron transport is futile in terms of energy conservation for ATP synthesis. arizona.edu

Research has shown that this compound does not stop the electron transport chain from functioning but rather uncouples it from ATP production. droracle.ai Some studies suggest that certain mitochondrial proteins, like the adenine (B156593) nucleotide translocase (ANT), may be involved in the protonophoric activity of DNP. vetmeduni.ac.at

Modulation of Mitochondrial Membrane Potential Homeostasis

This compound (DNP) functions as a classic uncoupling agent by disrupting the electrochemical potential across the inner mitochondrial membrane. cdc.gov In cellular environments, it acts as a protonophore, an agent capable of transporting protons across biological membranes. wikipedia.org Its hydrophobic nature allows it to freely diffuse through the inner mitochondrial membrane. researchgate.net There, it picks up protons in the intermembrane space and releases them into the mitochondrial matrix, effectively shuttling protons along their concentration gradient. wikipedia.orgresearchgate.net

This action bypasses the ATP synthase enzyme complex, which utilizes the energy stored in the proton gradient (proton motive force) to generate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate. wikipedia.orgbrainly.commicrobialcell.com By dissipating this proton gradient, DNP uncouples the process of oxidative phosphorylation from the electron transport chain. wikipedia.orgresearchgate.netmdpi.com The energy from the proton gradient, instead of being harnessed for ATP synthesis, is lost as heat. wikipedia.orgmdpi.comdergipark.org.tr Consequently, the mitochondrial membrane potential is lowered or collapsed, disrupting the cell's ability to produce energy efficiently. researchgate.netmdpi.com This disruption in ATP formation leads to an increased mitochondrial demand for NADH to fuel the electron transport chain in an attempt to compensate for the energy production inefficiency. nih.gov

Allosteric or Direct Interactions with Uncoupling Proteins (UCPs) and Adenine Nucleotide Translocase (ANT1)

The uncoupling action of this compound in mitochondria is not solely dependent on its ability to transport protons across the lipid bilayer but is significantly enhanced by interactions with specific mitochondrial proteins. nih.govresearchgate.net Research has identified the adenine nucleotide translocase (ANT) and uncoupling proteins (UCPs) as key players in mediating DNP's protonophoric activity. nih.govresearchgate.net

Studies using planar bilayer lipid membranes have demonstrated that recombinant ANT1 and UCPs (UCP1-UCP3) all markedly increase the proton leakage mediated by DNP. nih.gov The sensitivity of DNP's uncoupling effect to carboxyatractyloside (B560681), a known inhibitor of ANT, strongly suggests the involvement of this carrier protein. nih.govresearchgate.netresearchgate.net This indicates that proteins like ANT1 can facilitate the protonophoric action of chemical uncouplers. researchgate.net

Further investigations into the mechanism have pointed to direct interactions. Through site-directed mutagenesis and molecular dynamics simulations, arginine 79 of ANT1 has been identified as a crucial amino acid for the DNP-mediated increase in membrane conductance. nih.govresearchgate.net This suggests that this specific arginine residue is involved in the binding of DNP to the ANT1 protein, facilitating its uncoupling function. nih.govresearchgate.net

| Protein | Interaction with this compound | Key Findings |

| Adenine Nucleotide Translocase (ANT1) | Enhances DNP-mediated proton leakage. nih.govresearchgate.net | The inhibitor carboxyatractyloside reduces DNP's effect, implying ANT1 involvement. researchgate.netresearchgate.net Arginine 79 is a critical residue for DNP binding and action. nih.govresearchgate.net |

| Uncoupling Proteins (UCP1, UCP2, UCP3) | Significantly enhance the protonophoric effect of DNP. nih.gov | Overexpression of UCPs can mimic the neuroprotective effects seen with DNP, suggesting a shared mechanism of mild uncoupling. nih.govmdpi.com |

Consequences for Cellular Redox Balance and Reactive Oxygen Species (ROS) Production

The impact of this compound on cellular redox balance and the production of reactive oxygen species (ROS) is complex, with studies reporting both decreases and increases in ROS levels depending on the context. Mitochondria are a primary source of cellular ROS, and the rate of ROS generation is highly dependent on the mitochondrial membrane potential (ΔΨm). mdpi.comphysiology.org

Mild mitochondrial uncoupling induced by DNP can lead to a decrease in ROS production. mdpi.commdpi.commdpi.com This protective effect is attributed to several factors:

Lowering Membrane Potential: A high ΔΨm is a major driver of ROS formation. By lowering the membrane potential, DNP thermodynamically disfavors the reverse electron flow from Complex II to Complex I, a significant source of ROS. mdpi.comnih.gov

Oxidizing Respiratory Chain Intermediates: Uncoupling accelerates the respiratory rate, which favors more oxidized states of components in Complex I and III, the primary sites of superoxide (B77818) production. mdpi.comnih.gov

Decreasing Oxygen Tension: Increased oxygen consumption can lower the local oxygen tension, reducing the availability of oxygen to form superoxide radicals. mdpi.comnih.gov

Conversely, in other experimental models, particularly involving cancer cells, DNP has been shown to increase oxidative stress. mdpi.comnih.gov The simultaneous incubation of cancer cells with DNP and certain chemotherapeutic agents leads to a significant induction of oxidative stress, characterized by reduced levels of cellular thiols like glutathione (B108866) (GSH) and an increased number of AP (apurinic/apyrimidinic) sites in DNA. mdpi.comnih.gov This suggests that DNP can disrupt the redox balance in cancer cells, potentially by overwhelming the antioxidant defense systems. mdpi.comnih.gov

Disruption of Nicotinamide (B372718) Adenine Dinucleotide (NADH) Utilization in Experimental Systems

This compound significantly disrupts the normal utilization and balance of nicotinamide adenine dinucleotide (NADH) in experimental systems. cdc.govnih.gov As an uncoupler of oxidative phosphorylation, DNP dissipates the proton motive force, causing the electron transport chain to operate at an accelerated rate in an attempt to restore the proton gradient. cdc.govasm.org This leads to a rapid oxidation of NADH to NAD+. cdc.gov

This increased demand for NADH oxidation can alter the cellular redox state, specifically the NADH/NAD+ ratio. asm.org In isolated rat intestinal cells, DNP treatment caused a rapid increase in NAD+ along with a corresponding decrease in NADH. cdc.gov Similarly, in studies with prostate cancer cells, it was noted that DNP causes a disruption of ATP formation and increases the mitochondrial requirement for NADH. nih.gov This mechanism can become a point of synergy with other agents that also affect NADH utilization. nih.gov The perturbation of the NADH/NAD+ ratio can have wide-ranging impacts on cellular metabolism, as the activities of numerous enzymes, particularly NAD+-dependent dehydrogenases in central carbon metabolism, are sensitive to this ratio. asm.org

Effects on Specific Biological Systems (Excluding Mammalian/Clinical)

Plant Physiological Responses and Mechanisms

In plant systems, 2,4-dinitrophenol (B41442) is recognized for its activity as a metabolic inhibitor and its use as a herbicide. wikipedia.orgusp.br It influences a variety of physiological and biochemical processes. mdpi.com For instance, DNP has been shown to inhibit the conversion of methionine to ethylene (B1197577) in apple tissue, a process that requires ATP. oup.com The inhibition of ethylene production by DNP suggests that its uncoupling of oxidative phosphorylation deprives the biosynthetic pathway of necessary ATP. oup.com

DNP can also induce stress responses in plants. Studies on litchi fruit showed that DNP treatment reduced the energy state, leading to membrane damage and browning of the pericarp. nih.gov In response, the fruit appeared to modulate energy and sugar metabolism to cope with the energy deficiency. nih.gov In corn, DNP was found to increase resistance against cold stress. dergipark.org.tr

Regulation of Alternative Oxidase (AOX) Gene Expression and ATP Synthase Activity

A key mechanism of DNP's action in plants involves the regulation of the alternative oxidase (AOX) pathway and its effect on ATP synthase. The AOX pathway is a non-energy conserving branch of the mitochondrial electron transport chain that bypasses the later complexes, transferring electrons directly to oxygen. researchgate.net This pathway is often induced under stress conditions.

Research on corn seeds subjected to chilling stress demonstrated that treatment with 2,4-dinitrophenol stimulated the expression of the AOX gene while repressing the expression of ATP synthase. dergipark.org.trresearchgate.net This molecular response is thought to confer resistance to cold. dergipark.org.tr The similarity in the effects of AOX and DNP—both dissipate energy as heat and can prevent the formation of reactive oxygen species—prompted this research. dergipark.org.trresearchgate.net By stimulating AOX expression, DNP helps the plant protect itself from cold and prevents electron leaks that could damage the respiratory mechanism. dergipark.org.tr

Simultaneously, DNP directly affects ATP synthase activity. As an uncoupler, it disrupts the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthesis. researchgate.netresearchgate.net This leads to an inhibition of ATP synthase activity and a decrease in ATP production. brainly.comdergipark.org.trresearchgate.net Studies in plant mitochondria have confirmed that DNP stimulates ATPase activity (the reverse reaction of synthesis) under respiratory activation. usp.brnih.gov

| Parameter | Effect of this compound in Plants | Research Model |

| Alternative Oxidase (AOX) Gene Expression | Stimulated | Corn (Zea mays) under cold stress dergipark.org.trresearchgate.net |

| ATP Synthase Gene Expression | Repressed | Corn (Zea mays) under cold stress dergipark.org.trresearchgate.net |

| ATP Synthase Activity | Inhibited (due to uncoupling) | General mechanism dergipark.org.trresearchgate.net |

| Ethylene Production | Inhibited | Apple (Malus domestica) tissue oup.com |

Role in Cold Stress Resistance and Acclimation Mechanisms

Research suggests that 2,4-dinitrophenol can influence a plant's ability to withstand cold stress. In studies on corn seeds (Zea mays), treatment with DNP was found to increase resistance to cold by stimulating the expression of the alternative oxidase (AOX) gene while repressing the expression of ATP synthase. researchgate.netdergipark.org.tr The AOX pathway provides an alternative route for electrons in the mitochondrial electron transport chain, bypassing some of the proton-pumping sites. This process is less efficient in terms of ATP production but generates heat, a mechanism that can be beneficial under cold stress. researchgate.netdergipark.org.tr This similarity in function—disrupting the electrochemical gradient and inhibiting ATP synthesis to release energy as heat—has prompted research into the interplay between DNP and the AOX pathway in conferring cold resistance. researchgate.netdergipark.org.tr

Alterations in Membrane Lipid Composition and Permeability in Root Systems

The integrity and composition of cellular membranes are critical for plant function. Studies on barley (Hordeum vulgare) roots have demonstrated that the undissociated form of 2,4-dinitrophenol directly affects membrane lipids, leading to increased permeability to ions. nih.govnih.gov This effect is immediate and is characterized by an increase in the proportions of palmitic and oleic acids, and a corresponding decrease in linoleic and linolenic acids, without altering the total amount of fatty acids. nih.govnih.gov These changes in the fatty acid profile of membrane lipids are closely paralleled by the observed increase in membrane permeability, suggesting a direct causal link. nih.govnih.gov It is noteworthy that the anionic form of DNP, despite being taken up by the roots, does not produce these effects, highlighting the specific action of the undissociated molecule on membrane structure. nih.govnih.gov

Modulation of Electrochemical Signaling, Variation Potentials, and Action Potentials

Plants utilize electrical signals, including action potentials (APs) and variation potentials (VPs), for long-distance communication in response to environmental stimuli. electrochem.orgnih.gov 2,4-dinitrophenol has been shown to significantly modulate these electrical signals. In soybean (Glycine max), the application of DNP induces fast action potentials and causes a decrease in the variation potential. electrochem.orgtandfonline.comnih.govusp.brmdpi.com For instance, after treating soybean soil with an aqueous solution of DNP, the variation potential was observed to decrease from 80–90 mV to zero over a 48-hour period. tandfonline.com The induced action potentials can be rapid, with durations as short as 20 milliseconds and propagation speeds of up to 2 meters per second. nih.gov In willow (Salix), DNP was found to rapidly depolarize the membrane potential by about 50 mV, which inhibited the generation of action potentials. tandfonline.comusp.br This effect is attributed to DNP's role as an uncoupler of phosphorylation, which eliminates the metabolic component of the membrane potential. usp.broup.com

| Plant Species | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Soybean (Glycine max) | Induction of fast action potentials and decrease in variation potential | AP duration of ~20 ms, propagation speed up to 2 m/s. VP decreased to 0 over 48 hours. | tandfonline.comnih.gov |

| Willow (Salix) | Rapid membrane depolarization and inhibition of action potentials | Membrane depolarized by ~50 mV. | tandfonline.comusp.br |

Impact on Photosynthetic Parameters, Chlorophyll (B73375) Fluorescence, and Carbon Fixation Efficiency

Photosynthesis, the cornerstone of plant metabolism, is significantly impacted by 2,4-dinitrophenol. In studies on Salix babylonica and Salix matsudana, DNP treatment led to a decrease in the net photosynthetic rate (Pn), actual photochemical efficiency of photosystem II (ΦPSII), photochemical quenching coefficient (qP), maximal quantum yield of PSII (Fv/Fm), and chlorophyll content. researchgate.nettandfonline.commdpi.comtandfonline.comnih.gov Conversely, the intercellular CO2 concentration (Ci) tended to increase. tandfonline.commdpi.com The reduction in the net photosynthetic rate is attributed to both stomatal and non-stomatal limitations, including decreased carboxylation efficiency and lower chlorophyll content. researchgate.nettandfonline.commdpi.com In corn leaves, DNP was also found to be an inhibitor of CO2 exchange and led to an increase in chlorophyll fluorescence emission. nih.gov

| Parameter | Effect of DNP Treatment | Reference |

|---|---|---|

| Net Photosynthetic Rate (Pn) | Decrease | researchgate.nettandfonline.commdpi.com |

| Actual Photochemical Efficiency (ΦPSII) | Decrease | researchgate.nettandfonline.com |

| Photochemical Quenching (qP) | Decrease | researchgate.nettandfonline.commdpi.com |

| Maximal Quantum Yield (Fv/Fm) | Decrease | researchgate.nettandfonline.commdpi.com |

| Chlorophyll Content | Decrease | researchgate.nettandfonline.com |

| Intercellular CO2 Concentration (Ci) | Increase | tandfonline.commdpi.com |

Effects on Stomatal Conductance and Transpiration Rates

Stomatal conductance (Gs) and transpiration rates (Tr) are crucial for gas exchange and water balance in plants. Research on Salix babylonica and Salix matsudana has consistently shown that exposure to 2,4-dinitrophenol leads to a decrease in both stomatal conductance and transpiration rates. researchgate.nettandfonline.commdpi.comtandfonline.comnih.govmdpi.com The reduction in stomatal conductance contributes to the observed decrease in the net photosynthetic rate. tandfonline.com

Non-Human Animal Model Studies

In non-human animal models, research on this compound has primarily focused on its well-known effect on metabolic rate and energy homeostasis.

| Housing Condition | Effect on Total Energy Expenditure (TEE) | Effect on Body Weight | Reference |

|---|---|---|---|

| Thermoneutrality (30°C) | Increased by ~13-17% | Reduced | nih.govresearchgate.net |

| Below Thermoneutrality (22°C) | No significant change | No significant change | nih.gov |

Analysis of Oxidative Stress Markers and Cellular Antioxidant Responses

This compound (2,4-DNP) has been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) in cells. mdpi.com This increase in ROS can lead to damage of macromolecules such as DNA, proteins, and lipids. researchgate.net Studies have demonstrated that exposure to 2,4-DNP results in elevated levels of oxidative stress markers. For instance, in rat brains, 2,4-DNP treatment led to a significant increase in malondialdehyde (MDA), a product of lipid peroxidation, and nitric oxide levels. researchgate.net

In response to this oxidative onslaught, cellular antioxidant defense mechanisms are activated. However, 2,4-DNP can also compromise these defenses. Research has shown that 2,4-DNP can decrease the levels of reduced glutathione (GSH), a critical intracellular antioxidant. mdpi.comresearchgate.net In one study, 2,4-DNP administration in rats caused a significant decrease in both GSH levels and the activity of paraoxonase 1 (PON1), an antioxidant enzyme. researchgate.net This depletion of antioxidant capacity can exacerbate the cellular damage caused by ROS. The compound's impact on the redox balance is a key aspect of its mechanism of action. mdpi.com

Interactive Table: Effect of 2,4-Dinitrophenol on Oxidative Stress Markers in Rat Brain

Instructions:| Marker | Vehicle Control | Rotenone (B1679576) (1.5 mg/kg) | Rotenone + 2,4-DNP (3 mg/kg) |

| MDA (nmol/g tissue) | 35.2 | 55.0 | 38.1 |

| GSH (µmol/g tissue) | 2.8 | 1.94 | 2.6 |

| Nitric Oxide (µmol/g tissue) | 4.9 | 9.77 | 5.5 |

| PON1 Activity (U/ml) | 158.4 | 111.5 | 98.7 |

| Data derived from a study on the effects of rotenone and 2,4-DNP on rat brain. researchgate.net |

Influence on Life-History Traits, Fecundity, and Immune Function in Ecological Models

The influence of this compound on life-history traits has been investigated in ecological models, with studies revealing significant impacts on reproduction and immune response. In a long-term study on zebra finches (Taeniopygia guttata), chronic treatment with 2,4-DNP led to a significant reduction in the number of eggs laid, indicating a negative effect on fecundity. unil.chbiologists.com This suggests that the metabolic stress induced by the compound can lead to trade-offs, where resources are diverted away from reproductive functions.

Furthermore, the same study demonstrated a compromised immune function in the DNP-treated birds. unil.chbiologists.com Specifically, the inflammatory immune response was found to be reduced. unil.ch This is consistent with the idea that immune function is metabolically expensive and can be suppressed when an organism is under metabolic stress. researchgate.net These findings highlight the potential for 2,4-DNP to act as a significant life-history regulator, influencing key traits such as reproduction and immunity, even when food is not a limiting factor. unil.ch

Microbial Metabolic Pathways and Cellular Functions

Impact on Oxidative Assimilation Processes

This compound is known to interfere with oxidative assimilation in microorganisms. asm.org This process, where a portion of a substrate is assimilated into cellular material rather than being completely oxidized for energy, is a crucial aspect of microbial metabolism. Studies have shown that in the presence of 2,4-DNP, the oxidation of certain substrates proceeds to completion, indicating an inhibition of the assimilatory pathways. asm.org For example, in Escherichia coli, 2,4-DNP prevents the oxidative assimilation of lactic acid. asm.org Similarly, in Serratia marcescens, 2,4-DNP appears to inhibit the oxidative assimilation of acetate. asm.org This disruption of the balance between catabolism and anabolism can have significant consequences for microbial growth and survival.

Inhibition of Adaptive Enzyme Systems and Metabolic Shift Responses

This compound has been documented to inhibit the formation of adaptive enzymes in various microorganisms. asm.orgasm.org Adaptive enzymes are synthesized by cells in response to the presence of a specific substrate. The inhibition of their formation by 2,4-DNP suggests an interference with the cellular machinery responsible for gene expression and protein synthesis. For example, in Serratia marcescens, 2,4-DNP prevents adaptation to the oxidation of several fatty acids. asm.org In Escherichia coli, it has been shown to prevent the formation of both constitutive and adaptive enzymes. asm.org This inhibitory effect can force a metabolic shift in the microorganisms. For instance, in Pseudomonas putida, exposure to high concentrations of 2,4-DNP led to a reduction in biomass yield and an amplification of the net NADH regeneration rate, indicating a significant metabolic adjustment to the uncoupling of catabolic and anabolic activities. asm.org

Effects on Microbial Respiration and Phosphorylation Efficiency

As a classic uncoupling agent, this compound disrupts the tight coupling between microbial respiration (electron transport) and oxidative phosphorylation (ATP synthesis). mdpi.comhibiscuspublisher.com It acts as a protonophore, creating a pathway for protons to leak across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives ATP synthase. hibiscuspublisher.comquora.com This leads to an increase in the rate of respiration (oxygen consumption) as the cell attempts to compensate for the inefficient ATP production. quora.com However, the efficiency of phosphorylation is drastically reduced. cdnsciencepub.com Studies on wheat mitochondria showed that while 2,4-DNP increased the rate of state 4 respiration, it decreased the respiratory control ratio, a measure of the tightness of coupling. cdnsciencepub.com In Pseudomonas putida, increasing concentrations of 2,4-DNP resulted in a decreased biomass yield, reflecting the reduced efficiency of energy conversion. asm.org

Alterations in Methanogenic Activity in Anaerobic Systems

In anaerobic environments, this compound has been shown to significantly impact methanogenic activity. Methanogens, which are crucial for the final stages of anaerobic digestion, are sensitive to the presence of this compound. Studies have demonstrated that 2,4-DNP can inhibit methane (B114726) production. The depletion of 2,4-DNP in aquifer slurries occurred most rapidly under methanogenic conditions, suggesting that methanogenic microbial communities can degrade the compound. nih.govcapes.gov.br However, the compound itself can be toxic to these microorganisms. For example, 2,4-dinitrophenol has been shown to be a more potent inhibitor of methanogens than its isomer, 2,6-dinitrophenol. In studies on the anaerobic treatment of wastewater containing dinitrotoluene, high concentrations led to an accumulation of volatile fatty acids and a decrease in methane production, indicating stress on the methanogenic population. nih.gov

Interactive Table: Anaerobic Depletion Rates of 2,4-Dinitrophenol

Instructions:| Condition | Microbial Depletion Rate (µM/day) | Abiotic Loss Rate (µM/day) |

| Methanogenic | 25 | 7.2 |

| Sulfate-reducing | 9 | 6.2 |

| Nitrate-reducing | 0.4 | 0.95 |

| Data from a study on the anaerobic biodegradation of 2,4-DNP in aquifer slurries. nih.govcapes.gov.br |

Environmental Fate, Ecotoxicology, and Bioremediation Research

Environmental Distribution, Persistence, and Transport Mechanisms

The environmental behavior of 2,4-dinitrophenolate is dictated by its chemical and physical properties, which influence its presence and movement in soil, water, and air. cdc.gov

Occurrence in Contaminated Environmental Compartments (e.g., Hazardous Waste Sites)

2,4-Dinitrophenol (B41442) is not a naturally occurring compound. cdc.gov Its release into the environment is primarily from manufacturing processes, its use in various industries, and from waste disposal sites. cdc.gov It has been utilized in the production of dyes, picric acid, photographic developers, and wood preservatives. cdc.govnih.gov

Contamination is often found at hazardous waste sites. For instance, 2,4-DNP has been identified in at least 65 of the 1,867 hazardous waste sites on the EPA National Priorities List (NPL). cdc.gov Effluents from dye-manufacturing plants have been found to contain 2,4-DNP, with one measurement reaching a maximum concentration of 3.2 mg/L. cdc.gov Furthermore, groundwater at a Superfund site in Minnesota was found to have a maximum 2,4-DNP concentration of 30.6 mg/L. cdc.gov It has also been detected in sediment and water samples at Love Canal. nih.gov

Environmental Stability and Resistance to Abiotic Degradation in Aquatic and Terrestrial Matrices

This compound exhibits considerable stability in the environment. hibiscuspublisher.com The nitro groups on the aromatic ring contribute to its recalcitrant nature, slowing down both physicochemical and biological degradation processes. hibiscuspublisher.comresearchgate.net

In aquatic environments, chemical transformation and degradation processes are not considered significant for the breakdown of dinitrophenols. cdc.govnih.gov Similarly, in soil, no major chemical processes have been identified that lead to its significant transformation or degradation. nih.gov The residence time of 2,4-DNP in soil can range from less than 8 to 120 days, depending on soil characteristics and climate. cdc.govnih.gov

Adsorption, Desorption, and Leaching Characteristics in Soil and Sediment

The movement of this compound in soil and its attachment to sediment are heavily influenced by the properties of the surrounding matrix. nih.gov The pKa of 2,4-dinitrophenol is 4.09, meaning that in most natural waters (pH 5-9), it exists predominantly in its anionic form, this compound. nih.govvu.nl This ionized form is more water-soluble and therefore more mobile in soil. nih.gov

Factors Influencing Adsorption and Leaching:

pH: Adsorption is highest in acidic conditions. For example, adsorption on goethite, an iron oxide mineral in soil, is maximal around pH 4.5 and becomes negligible at neutral and alkaline pH levels. nih.gov

Organic Matter and Clay Content: The mobility of dinitrophenols in soil decreases as the content of organic matter and clay increases. nih.gov

Soil Composition: In calcareous soils with low organic carbon, goethite, and clay content, adsorption of 2,4-DNP is low, leading to high leaching potential, especially at a pH greater than 7. nih.gov

The presence of 2,4-DNP in groundwater at waste disposal sites confirms its potential to leach through the soil. cdc.govnih.gov

Table 1: Factors Affecting this compound Mobility in Soil

| Factor | Effect on Adsorption | Effect on Leaching |

|---|---|---|

| High Soil Acidity (Low pH) | Increases | Decreases |

| High Organic Matter Content | Increases | Decreases |

| High Clay Content | Increases | Decreases |

| High Soil Basicity (High pH) | Decreases | Increases |

Volatilization Potential from Water and Soil Surfaces

Volatilization is not a significant environmental fate process for this compound. cdc.govnih.gov This is due to its low vapor pressure and the fact that it exists primarily in its ionic form in most natural water bodies. nih.govnih.gov The Henry's Law constant for dinitrophenol is low, further indicating that it is essentially nonvolatile from water surfaces. nih.gov Similarly, volatilization from moist or dry soil surfaces is not expected to be a significant pathway. nih.govnih.govvu.nl

Phototransformation and Hydrolysis Dynamics in Air, Water, and Soil Environments

While significant removal of dinitrophenols from the atmosphere through photochemical reactions is unlikely, phototransformation can occur. cdc.govnih.gov 2,4-DNP absorbs light at wavelengths greater than 290 nm, suggesting that photodegradation is a possible fate process. vu.nl

In atmospheric water droplets, direct photolysis and reaction with hydroxyl radicals (•OH) are considered important degradation pathways. nih.gov At a pH above 4, both processes play a comparable role, while the reaction with •OH is more dominant at a pH below 4. nih.gov

Hydrolysis is not a significant degradation pathway for dinitrophenols in natural waters. cdc.govnih.gov However, phototransformation of 2,4-dinitroanisole (B92663) (DNAN), a related compound, can yield 2,4-dinitrophenol as a minor product. asm.orgresearchgate.netpublications.gc.canih.gov

Microbial Degradation Pathways and Bioremediation Strategies

Biodegradation is considered the most significant process for the breakdown of this compound in both water and soil. nih.gov However, the compound's stability can make this process slow. hibiscuspublisher.comresearchgate.net At high concentrations, it can even inhibit the activity of methanogenic microorganisms in anaerobic conditions. hibiscuspublisher.comresearchgate.net

Several bacterial strains have been identified that can degrade 2,4-DNP. The degradation pathways vary among different microorganisms:

Rhodococcus and Nocardia species: These bacteria degrade 2,4-DNP through the formation of a hydride-Meisenheimer complex. hibiscuspublisher.comnih.govoup.com This involves a reductive attack on the aromatic ring. oup.com

Burkholderia sp. strain KU-46: This strain utilizes 2,4-DNP as its sole source of carbon and nitrogen, degrading it via the formation of 4-nitrophenol (B140041) and 1,4-benzoquinone. oup.com

Rhodococcus imtechensis RKJ300: This bacterium also degrades 2,4-DNP via a hydride-Meisenheimer complex. hibiscuspublisher.com

Co-cultures: In some cases, a consortium of bacteria is required for complete degradation. For example, Pseudomonas sp. strain FK357 can transform 2,4-dinitroanisole (DNAN) into 2,4-DNP, which is then degraded by Rhodococcus imtechensis strain RKJ300. nih.gov

Bioremediation offers an environmentally friendly and cost-effective approach to clean up sites contaminated with this compound. hibiscuspublisher.com Strategies can involve:

Bioaugmentation: Introducing specific microorganisms with the ability to degrade the contaminant.

Biostimulation: Amending the contaminated environment with nutrients or other substances to stimulate the activity of indigenous degrading microorganisms. asm.orgagriscigroup.us For example, adding a starchy material to soil can create anaerobic conditions that promote the complete degradation of dinoseb, a related compound. asm.org

Slurry-phase bioreactors: Contaminated soil or water is treated in a reactor where conditions can be controlled to optimize microbial degradation. epa.gov

Table 2: Microbial Degradation of this compound

| Microorganism/System | Degradation Pathway/Mechanism | Key Intermediates/Products |

|---|---|---|

| Rhodococcus sp., Nocardia sp. | Formation of a hydride-Meisenheimer complex | Hydride-Meisenheimer complex, Nitrite (B80452) |

| ***Burkholderia sp.* strain KU-46** | Oxidative elimination of a nitro group | 4-Nitrophenol, 1,4-Benzoquinone, Nitrite |

| ***Rhodococcus imtechensis* RKJ300** | Formation of a hydride-Meisenheimer complex | Hydride-Meisenheimer complex |

| **Co-culture of Pseudomonas sp. and *Rhodococcus imtechensis*** | O-demethylation of DNAN to 2,4-DNP, followed by degradation of 2,4-DNP | 2,4-Dinitrophenol, Formaldehyde |

| Anaerobic microbial consortium | Complete degradation under anaerobic conditions | - |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Dinitrophenol |

| This compound |

| 2-amino-4-nitrophenol (B125904) |

| 4-amino-2-nitrophenol |

| 2,4-diaminophenol |

| 2,4-dinitroanisole |

| 2-hydroxy-4-nitroanisole |

| 4,6-dinitrohexanoate |

| 4-nitrophenol |

| Benzoquinone |

| Dinoseb |

| Goethite |

| Picric acid |

| Picramic acid |

| Toluene |

Biodegradation Under Aerobic and Anaerobic Conditions

The biodegradation of this compound (2,4-DNP) occurs under both aerobic and anaerobic conditions, although the rates and efficiencies can vary significantly. Aerobic degradation is generally considered more rapid and complete. hibiscuspublisher.com Numerous studies have demonstrated the complete or partial biodegradation of 2,4-DNP under aerobic conditions by mixed microbial cultures from sources like activated sludge, enriched sewage, and adapted river or lagoon sediments. cdc.gov Typically, successful aerobic biodegradation requires that the concentration of 2,4-DNP remains below toxic levels, which is often cited as being around 10–20 mg/L, and the use of microorganisms that have been adapted to the compound. cdc.gov

Under anaerobic conditions, the biodegradation of 2,4-DNP has also been observed, particularly under methanogenic conditions with anaerobic digester sludge. cdc.gov However, at higher concentrations (greater than 100 mg/L), a significant adaptation period of 40–90 days may be necessary before biodegradation commences. cdc.gov Some studies have indicated that 2,4-DNP can be inhibitory to methanogenic microorganisms at high concentrations. hibiscuspublisher.comresearchgate.net In anaerobic toxicity assays, no significant inhibitory effects on methanogenic bacteria were detected at 2,4-DNP concentrations below 25 mg/l, with removal efficiencies ranging from 10–74%. researchgate.net The transformation of 2,4-DNP in anaerobic aquifer slurries showed depletion rates of 25, 9, and 0.4 μM/day under methanogenic, sulfate-reducing, and nitrate-reducing conditions, respectively. capes.gov.br It's also noted that abiotic reduction of 2,4-DNP can be a significant first step in its anaerobic transformation. capes.gov.br

Isolation, Characterization, and Identification of this compound-Degrading Microbial Strains

A variety of microbial strains capable of degrading this compound have been isolated from diverse environments, including contaminated soils and activated sludge. These microorganisms often utilize 2,4-DNP as a sole source of carbon, nitrogen, and energy.

One notable example is a Gram-negative bacterium, Burkholderia sp. strain KU-46, which was isolated from agricultural soil contaminated with pesticides. oup.comnih.gov This strain can use 2,4-DNP as its sole source of both carbon and nitrogen. oup.comnih.gov Through 16S rRNA gene sequence analysis and examination of its morphological, biochemical, and physiological traits, strain KU-46 was identified as a member of the Burkholderia genus. oup.com More recent genomic analysis has re-identified this strain as Paraburkholderia terrae. nih.gov

Another bacterium, identified as Cupriavidus campinensis strain BJ71, was isolated from soil with a history of herbicide application. scielo.br This strain demonstrated the ability to use a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), as its sole carbon and energy source, showcasing the metabolic diversity of soil bacteria in degrading aromatic compounds. scielo.br

From pesticide-contaminated soil in India, Rhodococcus imtechensis strain RKJ300 was isolated and shown to be capable of utilizing 2,4-DNP as a sole source of carbon and energy. researchgate.net Similarly, Rhodococcus sp. strain RB1, isolated through enrichment cultivation, also degrades 2,4-DNP as its sole source of nitrogen, carbon, and energy. nih.gov

In addition to bacteria, fungal strains have also been identified. For instance, Fusarium oxysporum has been shown to biodegrade 2,4-DNP. cdc.gov The table below summarizes some of the isolated and characterized 2,4-DNP-degrading microbial strains.

| Strain Name | Type | Source | Degradation Capability |

| Burkholderia sp. KU-46 (Paraburkholderia terrae) | Gram-negative bacterium | Agricultural soil | Utilizes 2,4-DNP as sole carbon and nitrogen source. oup.comnih.gov |

| Cupriavidus campinensis BJ71 | Gram-negative bacterium | Herbicide-treated soil | Degrades related aromatic compounds. scielo.br |

| Rhodococcus imtechensis RKJ300 | Gram-positive bacterium | Pesticide-contaminated soil | Utilizes 2,4-DNP as sole carbon and energy source. researchgate.net |

| Rhodococcus sp. RB1 | Gram-positive bacterium | Enrichment culture | Degrades 2,4-DNP as sole nitrogen, carbon, and energy source. nih.gov |

| Nocardioides sp. JS1661 | Gram-positive bacterium | Activated sludge | Grows on 2,4-dinitroanisole (DNAN) by first converting it to 2,4-DNP. nih.gov |

| Fusarium oxysporum | Fungus | Not specified | Biodegrades 2,4-DNP. cdc.gov |

Elucidation of Catabolic Mechanisms: Nitrite Release, Intermediate Metabolite Formation (e.g., 4-Nitrophenol, Benzoquinone, Dinitrohexanoate)

The microbial catabolism of this compound involves a series of enzymatic reactions that lead to the release of nitrite and the formation of various intermediate metabolites. One common initial step is the release of a nitro group from the aromatic ring.

In the case of Burkholderia sp. strain KU-46, the degradation of 2,4-DNP proceeds through the formation of 4-nitrophenol and 1,4-benzoquinone, with the release of nitrite. oup.com Similarly, Rhodococcus imtechensis strain RKJ300 degrades 4-nitrophenol via hydroquinone. researchgate.net

Another pathway observed in Rhodococcus sp. strain RB1 involves a two-step release of the nitro groups. nih.gov Initially, the 2-nitro group is removed, leading to the formation of an aliphatic nitro compound identified as 3-nitroadipate. nih.gov This intermediate is then further metabolized, releasing the second nitro group as nitrite. nih.gov

The degradation of 2,4,6-trinitrophenol (picric acid) by Rhodococcus erythropolis HLPM-1 has been shown to produce 2,4-dinitrophenol as an intermediate. nih.govasm.org This transformation involves the formation of a hydride-Meisenheimer complex and the subsequent elimination of a nitrite group. nih.govasm.org In some Rhodococcus strains, the degradation of 2,4-DNP can also lead to the formation of a minor dead-end product, 4,6-dinitrohexanoate. hibiscuspublisher.com

The table below outlines some of the key intermediate metabolites formed during the degradation of this compound by different microbial strains.

| Microbial Strain | Intermediate Metabolites | Key Pathway Feature |

| Burkholderia sp. KU-46 | 4-Nitrophenol, 1,4-Benzoquinone. oup.com | Oxidative removal of nitro groups. |

| Rhodococcus sp. RB1 | 3-Nitroadipate. nih.gov | Reductive pathway with initial removal of the 2-nitro group. |

| Rhodococcus erythropolis HLPM-1 | 2,4-Dinitrophenol (from picric acid). nih.govasm.org | Formation of a hydride-Meisenheimer complex. |

| Rhodococcus imtechensis RKJ300 | Hydroquinone (from 4-nitrophenol). researchgate.net | Oxidative degradation pathway. |

| Various Rhodococcus strains | 4,6-Dinitrohexanoate. hibiscuspublisher.com | Formation of a minor dead-end product. |

Role of Hydride Meisenheimer Complex Formation in Degradation Pathways

The formation of a hydride-Meisenheimer complex is a key mechanistic step in the biodegradation of certain nitroaromatic compounds, including the precursor to this compound, picric acid (2,4,6-trinitrophenol). This process is particularly well-documented in Rhodococcus species.

In the degradation of picric acid by Rhodococcus erythropolis HLPM-1, the initial step involves the hydrogenation of the aromatic ring, leading to the formation of a hydride-Meisenheimer complex. nih.govasm.orgcapes.gov.br Spectroscopic data have confirmed the initial addition of a hydride ion at position 3 of the picric acid molecule. nih.govasm.org This complex is an anionic σ-complex that can then be protonated. nih.govasm.orgcapes.gov.br

The protonated form of the hydride-Meisenheimer complex is a reactive species that facilitates the elimination of a nitrite group, leading to the formation of 2,4-dinitrophenol. nih.govasm.org Cell extracts of R. erythropolis HLPM-1 have been shown to enzymatically transform the chemically synthesized hydride complex into 2,4-dinitrophenol with the concurrent release of nitrite. nih.govasm.org

This mechanism is not limited to picric acid degradation. The degradation of 2,4-dinitrophenol itself by Rhodococcus imtechensis strain RKJ300 also proceeds via the formation of a hydride-Meisenheimer complex. researchgate.netnih.gov Similarly, the aerobic degradation of 2,4-dinitroanisole (DNAN) by Nocardioides sp. strain JS1661 involves an initial conversion to 2,4-DNP, which is then degraded through a pathway involving a hydride-Meisenheimer complex. nih.gov This reductive pathway, involving the addition of a hydride ion, appears to be a common strategy employed by certain bacteria to initiate the breakdown of electron-deficient nitroaromatic rings. hibiscuspublisher.com

Enzyme Induction and Genetic Regulation in Microbial Degradation Processes

The microbial degradation of this compound is a highly regulated process involving the induction of specific enzymes and the coordinated expression of catabolic genes. In Burkholderia sp. strain KU-46, the enzymes responsible for 2,4-DNP degradation are inducible and are expressed in the presence of both 2,4-dinitrophenol and its intermediate, 4-nitrophenol. oup.comnih.gov This suggests a regulatory system that responds to the presence of the substrate and its metabolic byproducts to efficiently manage the degradation pathway.

Genetic studies on Paraburkholderia terrae strain KU-46 (formerly Burkholderia sp. KU-46) have identified the genes responsible for 2,4-DNP degradation. nih.gov The genes dnpAB, dnpC1C2DFER, and hqdA1A2BDC, all located on chromosome 2, are involved in the catabolism of 2,4-DNP and 4-nitrophenol. nih.gov The presence of these gene clusters provides a genetic basis for the observed degradation capabilities.

In Rhodobacter capsulatus, two nitroreductase genes, nprA and nprB, have been characterized for their role in the reduction of 2,4-DNP. asm.org The expression of these genes is differentially regulated. The nprB gene appears to be constitutively expressed, while the nprA gene is inducible by a wide range of nitroaromatic compounds, including 2,4-DNP. asm.org The expression of nprA is also influenced by the presence of ammonium (B1175870) and is potentially under the control of regulatory systems like MarRA and SoxRS, which are involved in responses to environmental stress and antibiotics. asm.org

The table below summarizes the key genes and regulatory features in different 2,4-DNP-degrading strains.

| Microbial Strain | Key Genes/Enzymes | Regulatory Features |

| Paraburkholderia terrae KU-46 | dnpAB, dnpC1C2DFER, hqdA1A2BDC. nih.gov | Enzymes are induced by both 2,4-DNP and 4-nitrophenol. oup.com |

| Rhodobacter capsulatus | Nitroreductases NprA and NprB (nprA, nprB). asm.org | nprA is inducible by various nitroaromatics; its expression is affected by ammonium. nprB is constitutively expressed. asm.org |

| Rhodococcus imtechensis RKJ300 | Hydrolase. researchgate.net | Enzymes are non-constitutive and induced by the substrate. researchgate.net |

Metabolic Cooperative Activity within Microbial Consortia for Enhanced Degradation

The complete degradation of complex xenobiotics like this compound and related compounds can be significantly enhanced through the metabolic cooperation of different microbial species within a consortium. This cooperative activity allows for the breakdown of compounds that a single species may not be able to fully mineralize.

A clear example of this is the degradation of 2,4-dinitroanisole (DNAN), a compound that can be transformed into 2,4-dinitrophenol. A co-culture of Pseudomonas sp. strain FK357 and Rhodococcus imtechensis strain RKJ300 demonstrated the complete and rapid degradation of DNAN without the accumulation of intermediates. researchgate.netnih.gov In this consortium, Pseudomonas sp. strain FK357 performs the initial O-demethylation of DNAN to produce 2,4-DNP as an end product. researchgate.netnih.gov Subsequently, Rhodococcus imtechensis strain RKJ300 degrades the 2,4-DNP via the hydride-Meisenheimer complex pathway. researchgate.netnih.gov

Similarly, microbial consortia have been shown to be necessary for the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT). nih.gov In one consortium, Variovorax paradoxus VM685 initiates the catabolism of 2,4-DNT, and a second member, Pseudomonas marginalis VM683, is essential for the efficient metabolism of the resulting intermediates. nih.gov

In a cyanobacterial consortium, the degradation of 2,4-DNP begins with its reduction to 2-amino-4-nitrophenol by Anabaena variabilis. hibiscuspublisher.com The other member of the consortium, Aphanocapsa cylindrica, then degrades the resulting aminonitrophenol. hibiscuspublisher.com This division of labor within the consortium allows for the complete breakdown of the parent compound.

Bacterial Chemotactic Responses Towards Nitrophenolic Compounds

Bacterial chemotaxis, the directed movement of bacteria in response to a chemical gradient, plays a crucial role in bioremediation by enabling motile bacteria to locate and move towards pollutants that can serve as a source of carbon and energy. While data on chemotaxis specifically towards this compound is limited, research on related nitrophenolic compounds provides valuable insights. hibiscuspublisher.com

Studies have shown that some bacteria exhibit positive chemotaxis towards various nitroaromatic compounds. For instance, Ralstonia sp. strain SJ98 is chemotactic towards p-nitrophenol, 4-nitrocatechol, and other nitrobenzoates, which it can subsequently degrade. nih.gov Burkholderia sp. strain SJ98 has also demonstrated chemotaxis towards nitroaromatic compounds that it can metabolize, and this response is inducible. nih.gov

More recent research on Pseudomonas asiatica strain PNPG3 has documented its chemotactic potential towards p-nitrophenol (PNP) and its degradation intermediates, p-benzoquinone (PBQ) and 4-aminophenol (B1666318) (4AP). researchgate.net Quantitative assays revealed a significant chemotactic response to these compounds. researchgate.net Genome sequencing of this strain identified a suite of genes responsible for chemotaxis, including Che genes, methyl-accepting chemotaxis proteins (MCPs), and genes for flagellar motor proteins. researchgate.net

Phytoremediation Approaches for Environmental Contamination

Phytoremediation has emerged as a cost-effective and environmentally sound technology for cleaning up contaminants like this compound (2,4-DNP) from soil and water. This approach utilizes the natural metabolic and absorption capabilities of plants to remove, degrade, or contain hazardous substances.

Research has identified several plant species with the capacity to absorb and purify 2,4-DNP from contaminated media. Hydroponic experiments are commonly used to quantify this efficiency.

Studies on Salix matsudana (Chinese Willow) have demonstrated significant purification capabilities. In one experiment, the removal rate of 2,4-DNP was higher than 80% across all treatment groups after a 15-day period. mdpi.com The efficiency, however, is dependent on the initial concentration of the contaminant. For instance, at a 2,4-DNP concentration of 5 mg/L, Salix matsudana seedlings achieved a removal rate of 95.98%, which decreased to 86.76% at a concentration of 20 mg/L. researchgate.net Another species, Salix babylonica (Weeping Willow), has also shown high efficiency, removing 91.4% of 2,4-DNP from a 20 mg/L wastewater solution. pjoes.com

The halophytic plant Atriplex lentiformis (Quail Bush) has also been identified as a promising candidate for phytoremediation. In a hydroponic study, it demonstrated a remarkable ability to remove 2,4-DNP. nih.govresearchgate.net The application of salicylic (B10762653) acid was found to enhance its purification capacity, with the highest removal efficiency of 96% recorded in plants grown in a 10 mg/L DNP solution. nih.govresearchgate.net

The application of exogenous agents can further enhance plant purification efficiency. For Salix matsudana seedlings under 2,4-DNP stress, pretreatment with methyl jasmonate (MeJA) increased the removal efficiency. Specifically, the addition of 50 mg·L–1 MeJA led to a removal percentage of 79.57%, which was an 11.88% improvement compared to the efficiency with 2,4-DNP treatment alone. researchgate.netnih.gov

Table 1: Purification Efficiency of Various Plant Species for this compound

| Plant Species | Initial 2,4-DNP Concentration (mg/L) | Treatment Conditions | Removal Efficiency (%) | Source(s) |

|---|---|---|---|---|

| Atriplex lentiformis | 10 | Sprayed with 0.1 mM Salicylic Acid | 96 | nih.gov, researchgate.net |

| Salix matsudana | 5 | Hydroponic experiment | 95.98 | researchgate.net |

| Salix babylonica | 20 | Hydroponic experiment | 91.4 | pjoes.com |

| Salix matsudana | 20 | Hydroponic experiment | 86.76 | researchgate.net |

| Salix matsudana | ≤ 20 | 15-day hydroponic experiment | > 80 | mdpi.com |

| Salix matsudana | Not Specified | Pretreatment with 50 mg/L MeJA | 79.57 | researchgate.net, nih.gov |

Exposure to 2,4-DNP induces significant physiological stress in plants. Common stress indicators include reduced growth, damage to photosynthetic systems, and increased oxidative stress. For example, exposure of Atriplex lentiformis to 20 mg/L of DNP resulted in a 39% reduction in total chlorophyll (B73375) and a 24% decrease in relative water content. nih.govresearchgate.net Similarly, in Salix babylonica, increasing concentrations of 2,4-DNP led to a decrease in the net photosynthetic rate, transpiration rate, and chlorophyll content. researchgate.netpjoes.com

The primary mechanism of photosynthetic inhibition by 2,4-DNP appears to be related to non-stomatal factors, meaning the damage occurs within the leaf's metabolic processes rather than being caused by the closure of stomata. mdpi.comresearchgate.netpjoes.com High concentrations of 2,4-DNP can severely damage the plant's antioxidant enzyme system, leading to inhibited growth. mdpi.com Research on Salix matsudana indicated that while it could tolerate DNP stress up to 20 mg/L, higher concentrations led to significant damage to cell membrane structure and function. mdpi.com

To counteract these toxic effects, researchers have investigated the use of exogenous substances to enhance plant tolerance.

Salicylic Acid (SA): Application of SA has been shown to alleviate DNP toxicity. In Atriplex lentiformis, SA enhanced the production of osmoprotectants like proline, phenols, and carbohydrates and improved antioxidant defense. nih.govresearchgate.net For Salix matsudana, low concentrations of exogenous SA (10 mg·L−1) mitigated the decline in biomass, while a high concentration (1000 mg·L−1) did not. mdpi.com Importantly, SA treatment increased the tolerance threshold of S. matsudana to 2,4-DNP from 13.09 mg·L−1 to a range of 14.58–33.78 mg·L−1. mdpi.com

Methyl Jasmonate (MeJA): Exogenous MeJA helped mitigate the damage caused by 2,4-DNP to Salix matsudana seedlings by boosting antioxidant enzyme activity, which in turn reduced excess reactive oxygen species (ROS) and minimized membrane damage. researchgate.netnih.gov

Selenium (Se): The addition of low concentrations of selenium (≤2 μmol·L−1) was found to promote photosynthesis in Salix babylonica and enhance its tolerance to 2,4-DNP pollution. researchgate.netpjoes.com

Table 2: Plant Stress Response to this compound and Effects of Ameliorants

| Plant Species | 2,4-DNP Concentration (mg/L) | Observed Stress Effects | Ameliorant | Effect of Ameliorant | Source(s) |

|---|---|---|---|---|---|

| Atriplex lentiformis | 20 | 39% reduction in total chlorophyll; 24% reduction in relative water content | Salicylic Acid (0.1 mM) | Alleviated toxicity by enhancing osmoprotectants and antioxidant defense | nih.gov, researchgate.net |

| Salix babylonica | Increasing concentrations | Decreased net photosynthetic rate, transpiration rate, and chlorophyll content | Selenium (≤2 μmol·L−1) | Promoted photosynthesis and enhanced tolerance | researchgate.net, pjoes.com |

| Salix matsudana | > 20 | Severe damage to antioxidant system and cell membranes | Methyl Jasmonate (50 mg/L) | Enhanced antioxidant enzymes, reduced membrane damage | researchgate.net, mdpi.com, nih.gov |

| Salix matsudana | > 13.09 | Inhibition of biomass and photosynthesis | Salicylic Acid (10 mg/L) | Increased tolerance threshold to 14.58–33.78 mg·L−1 | mdpi.com |

Hydroponic simulation experiments have consistently demonstrated the effectiveness of using specific plant species in systems designed to treat wastewater contaminated with 2,4-DNP. These systems leverage the high purification efficiencies of plants like Salix and Atriplex.

Atriplex lentiformis, a halophyte, is considered well-suited for purifying water of these harmful compounds due to its inherent physiological characteristics that allow it to resist DNP toxicity. nih.govresearchgate.net The use of Salix matsudana is also highly effective, though research suggests an optimal concentration range for treatment. Simulation studies recommend that for the phytoremediation of 2,4-DNP contamination, the concentration in wastewater should be between 8.81 and 13.78 mg/L to maximize removal without significantly inhibiting the plant's growth and remediation capacity. mdpi.com The successful use of Salix babylonica to treat 20 mg/L DNP wastewater further validates the potential of willow species in engineered phytoremediation systems. pjoes.com These findings provide a theoretical basis for the practical application of plants in treating industrial effluents containing this compound. mdpi.com

Assessment of Plant Tolerance and Stress Response to this compound Exposure

Advanced Chemical and Physical Remediation Technologies (Academic Research)

In addition to biological methods, advanced oxidation processes (AOPs) are being investigated for the rapid and efficient degradation of persistent organic pollutants like this compound.

Hydrodynamic cavitation (HC) is a process where cavitation (the formation and collapse of microbubbles) is induced by pressure variations in a flowing liquid, generating intense localized energy and free radicals that can degrade pollutants. mdpi.com While HC alone can be effective, its combination with chemical oxidants like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) or activated sodium persulfate significantly enhances degradation efficiency. mdpi.comresearchgate.netnih.gov

Research on the degradation of 2,4-dinitrophenol (DNP) has shown that the hybrid HC/Fenton process is particularly effective. researchgate.netnih.gov Studies have optimized operating parameters, finding that a pH of 4, a temperature of 35°C, and an inlet pressure of 4 bar provide the best conditions for degradation. researchgate.netnih.gov Under these conditions, the combined HC/Fenton process achieved complete degradation of DNP, demonstrating a significant synergistic effect compared to HC or Fenton treatment alone. researchgate.netnih.gov The degradation kinetics for all investigated approaches were found to fit a first-order model. nih.gov

The combination of HC with ferrous-activated sodium persulfate (HC/Na₂S₂O₈/FeSO₄) has also been explored as a potent AOP for DNP degradation. researchgate.netnih.govaidic.it The cavitation helps in the activation of persulfate, leading to the generation of sulfate (B86663) radicals, which are powerful oxidizing agents. aidic.it

Table 3: Degradation of 2,4-Dinitrophenol using Hydrodynamic Cavitation (HC) Based Processes

| Treatment Process | Key Findings | Source(s) |

|---|---|---|

| HC/Fenton (HC/FeSO₄/H₂O₂) | Achieved complete degradation of DNP. Recognized as the most feasible and synergistic combination. | researchgate.net, nih.gov |

| HC/Advanced Fenton (HC/Fe/H₂O₂) | Investigated as an effective combined process. | nih.gov |

| HC/Sodium Persulfate (HC/Na₂S₂O₈/FeSO₄) | Demonstrated synergistic effects for DNP degradation. HC aids in the activation of persulfate. | aidic.it, researchgate.net, nih.gov |

| HC/Hydrogen Peroxide (HC/H₂O₂) | Investigated as a combined chemical oxidation process. | nih.gov |

Sono-electrochemical processes combine ultrasound (sonolysis) with electrochemical oxidation, creating a powerful synergy for pollutant degradation. This hybrid method enhances the production of reactive oxygen species, such as hydroxyl radicals, leading to high mineralization rates of organic compounds. researchgate.net

A study utilizing a three-dimensional sono-electrochemical (3D/SEC) process evaluated the degradation of 2,4-DNP. researchgate.net The system was equipped with a G/β-PbO₂ anode and innovative Fe/SBA-15 nanocomposite particle electrodes. The research identified optimal operating conditions for maximum removal. researchgate.net Under these optimized conditions, the 3D/SEC process demonstrated high efficiency, achieving significant removal of not only the parent compound but also its organic load, as measured by Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). researchgate.net The increase in the Average Oxidation State (AOS) of the solution confirmed the high degree of mineralization and an improvement in the biodegradability of the treated water. researchgate.net

Other research has confirmed that combining sono-oxidation with Fenton's reagent (FeSO₄/H₂O₂) results in a synergistic effect for DNP degradation. nih.gov

Table 4: Efficiency of 3D Sono-Electrochemical (3D/SEC) Process for 2,4-DNP Degradation

| Parameter | Optimal Value | Removal Efficiency (%) | Source(s) |

|---|---|---|---|

| pH | 5.0 | - | researchgate.net |

| Electrolysis Time | 60.0 min | - | researchgate.net |

| Current Density | 5.0 mA/cm² | - | researchgate.net |

| Initial 2,4-DNP Concentration | 50.0 mg/L | - | researchgate.net |

| Removal Efficiency | |||

| 2,4-Dinitrophenol (2,4-DNP) | - | 96.3 | researchgate.net |

| Chemical Oxygen Demand (COD) | - | 88.28 | researchgate.net |

| Total Organic Carbon (TOC) | - | 83.82 | researchgate.net |

Mechanisms of Photocatalytic Degradation using Novel Catalytic Materials

The photocatalytic degradation of this compound (2,4-DNP) is an advanced oxidation process that utilizes semiconductor materials to convert the toxic organic pollutant into less harmful compounds, and ideally, complete mineralization to carbon dioxide, water, and inorganic acids. researchgate.net The fundamental mechanism involves the generation of highly reactive oxygen species (ROS) upon the irradiation of the catalyst with light of appropriate energy.

The process begins when a semiconductor photocatalyst absorbs photons with energy equal to or greater than its band gap energy. nottingham.ac.uk This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. researchgate.netmdpi.com

e⁻/h⁺ Pair Generation: Catalyst + hν → Catalyst (e⁻ + h⁺)

These photogenerated electron-hole pairs are the primary drivers of the degradation process. The holes (h⁺) are powerful oxidizing agents, while the electrons (e⁻) are strong reducing agents. They can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed molecular oxygen (O₂) to form superoxide (B77818) radical anions (O₂•⁻). mdpi.commdpi.com

Reactive Oxygen Species (ROS) Formation: h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH e⁻ + O₂ → O₂•⁻

These primary ROS, particularly the hydroxyl radical, are extremely reactive and non-selective, enabling them to attack the this compound molecule. researchgate.netmdpi.com The degradation proceeds through a series of complex reactions including hydroxylation, cleavage of the aromatic ring, and denitrification, ultimately leading to smaller organic intermediates and final mineralization products. researchgate.net

Novel catalytic materials are designed to enhance the efficiency of this process by addressing the limitations of traditional photocatalysts like titanium dioxide (TiO₂), such as its wide band gap (which restricts its activation to UV light) and the rapid recombination of photogenerated electron-hole pairs. mdpi.comresearchgate.net

Titanium Dioxide (TiO₂) Based Materials: While TiO₂ is a widely used photocatalyst, its performance is often enhanced through modification. nottingham.ac.uk For instance, creating a hierarchical nanoarchitecture by co-decorating TiO₂ nanotube arrays with copper(II) oxide (CuO) nanosheets and silver (Ag) nanoparticles results in a material with superior photocatalytic activity. bohrium.com The enhanced performance of this Ag/CuO/TiO₂ composite is attributed to improved light absorption, more exposed active sites, and critically, reduced recombination of charge carriers. bohrium.com Similarly, composites of TiO₂ with chitosan (B1678972) have been explored, where the chitosan matrix aids in the adsorption of the pollutant, bringing it in close contact with the photocatalytic surface. nih.gov

Bismuth-Based Materials: Bismuth-based semiconductors have gained significant attention due to their ability to absorb visible light. gdut.edu.cn Composites such as β-Bi₂O₃/Bi₂MoO₆ have proven highly effective for the degradation of 2,4-DNP under both simulated solar and visible light. daneshyari.com The mechanism in these heterojunction systems involves the efficient separation of photogenerated electrons and holes at the interface of the two semiconductor materials. daneshyari.commdpi.com Electrons from the conduction band of β-Bi₂O₃ can transfer to that of Bi₂MoO₆, while holes move in the opposite direction. This spatial separation of charges significantly inhibits their recombination, making more charge carriers available to generate ROS and thus enhancing photocatalytic efficiency. gdut.edu.cnmdpi.com Studies using monoclinic bismuth vanadate (B1173111) (BiVO₄) have also demonstrated successful degradation of 2,4-DNP, with photoluminescence studies confirming the formation of •OH radicals as a key step in the process. researchgate.net

Other Novel Catalytic Systems: Zinc-based materials, such as zinc oxide (ZnO) and its composites, also function as effective photocatalysts for 2,4-DNP degradation. researchgate.net The mechanism is similar to TiO₂, involving the generation of ROS on the crystal surfaces to carry out the ring-opening of the pollutant. researchgate.net Zinc ferrites (ZnFe₂O₄) have also been investigated as catalysts for the UV photocatalytic degradation of 2,4-DNP. hilarispublisher.com Furthermore, magnetic carbonaceous nanocomposites have been used in catalytic ozonation, a related advanced oxidation process, where the catalyst enhances ozone decomposition to form highly reactive free radicals for 2,4-DNP removal. core.ac.uk

The following tables summarize research findings on the degradation of this compound using various novel catalytic materials and the identified roles of reactive species.

Table 1: Performance of Novel Photocatalysts in this compound Degradation

| Catalyst | Light Source | Degradation Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Ag/CuO/TiO₂ | Simulated Solar Light | ~2.0 times faster than TiO₂ nanotubes | Hierarchical structure improves light absorption and reduces carrier recombination. | bohrium.com |

| 20%β-Bi₂O₃/Bi₂MoO₆ | Simulated Solar/Visible Light | High efficiency, enhanced with H₂O₂ | Heterojunction structure promotes efficient charge separation. | daneshyari.com |

| Y₂O₃-ZnO (0.50% Y₂O₃) | Not Specified | 81.2% degradation in 100 min | Y₂O₃ doping enhances the generation of hydroxyl radicals compared to pure ZnO. | researchgate.net |

| ZnFe₂O₄ | UV Light | Effective degradation | Ferrite material acts as a catalyst for photodegradation. | hilarispublisher.com |

Table 2: Role of Reactive Oxygen Species (ROS) in this compound Degradation

| Catalyst System | Primary ROS Identified | Method of Identification | Role of ROS | Reference |

|---|---|---|---|---|

| ZnO | •OH, O₂•⁻, ¹O₂, H₂O₂ | General Mechanistic Description | Carry out ring-opening of the 2,4-DNP molecule. | researchgate.net |

| BiVO₄ | •OH | Photoluminescence Studies | Key free radicals responsible for degradation. | researchgate.net |

| Sonophotocatalysis (UV/SO₃/ZnO) | •OH, O₂•⁻, ¹O₂ | General Mechanistic Description | Oxidize the pollutant to intermediates and mineralized products. | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrophenol |

| Silver |

| Bismuth vanadate |

| Bismuth(III) oxide |

| Bi₂MoO₆ |

| Carbon dioxide |

| Chitosan |

| Copper(II) oxide |

| Hydroxide |

| Hydroxyl radical |

| Hydrogen peroxide |

| Ozone |

| Oxygen |

| Superoxide |

| Titanium dioxide |

| Water |

| Yttrium oxide |

| Zinc ferrite |

Analytical Methodologies for Research and Environmental Monitoring

Advanced Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for separating 2,4-dinitrophenolate from complex mixtures, enabling its precise quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS/MS) are among the most prominent techniques employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the analysis of this compound. rhhz.net Method development often involves optimizing the mobile phase composition, selecting an appropriate stationary phase, and choosing a suitable detector. sielc.com A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comresearchgate.net